molecular formula C11H19IN2O B2520701 5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole CAS No. 1855946-12-1

5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole

Cat. No.: B2520701
CAS No.: 1855946-12-1
M. Wt: 322.19
InChI Key: NFPAQOYHUKOVAU-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a sec-butoxymethyl group at the 5-position, an iodine atom at the 4-position, and an isopropyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the isopropyl group: This step involves alkylation of the pyrazole ring at the 1-position using an isopropyl halide in the presence of a base.

    Attachment of the sec-butoxymethyl group: This final step involves the reaction of the pyrazole derivative with sec-butyl alcohol in the presence of an acid catalyst to form the sec-butoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or alkoxide ions (RO-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding, due to its ability to interact with specific biomolecules.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom and the sec-butoxymethyl group can influence its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(sec-butoxymethyl)-4-iodo-1-butyl-1H-pyrazole
  • 5-(sec-butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole

Comparison

Compared to similar compounds, 5-(sec-butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole is unique due to the presence of the isopropyl group at the 1-position. This structural difference can affect its chemical reactivity, biological activity, and physical properties. For instance, the isopropyl group may enhance its lipophilicity, influencing its solubility and membrane permeability in biological systems.

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-4-iodo-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19IN2O/c1-5-9(4)15-7-11-10(12)6-13-14(11)8(2)3/h6,8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPAQOYHUKOVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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